![molecular formula C21H15FN2OS B2965830 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 922700-61-6](/img/structure/B2965830.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is widely used in medicinal chemistry due to its biological activities . It has been used in the synthesis of anti-tubercular compounds . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives have been synthesized .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In another study, the synthesis of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives was achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Scientific Research Applications
Antibacterial Agents
Compounds with a similar structure, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, have been synthesized and studied as potential antibacterial agents . These compounds have shown profound antimicrobial activity .
Anti-tubercular Compounds
Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown that new benzothiazole derivatives have better inhibition potency against M. tuberculosis .
Synthesis of New Benzamides
N’-(1,3-benzothiazol-2-yl)-substituted benzamides have been synthesized using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . These compounds were obtained in high yields under relatively milder reaction conditions .
Antitumor Agents
Quinazoline derivatives, which share a similar structure with the compound , have been studied for their antitumor properties . They act as inhibitors of tyrosine kinase receptors (TKR), overexpression of which has been observed in a number of cancers .
Analgesic Agents
Quinazoline derivatives have also been studied for their potential as analgesic agents .
Anti-diabetic Agents
Quinazoline derivatives have shown potential as anti-diabetic agents .
Anti-inflammatory Agents
Quinazoline derivatives have been studied for their anti-inflammatory properties .
Antifungal Agents
Quinazoline derivatives have also been studied for their potential as antifungal agents .
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide are bacterial strains. The compound has shown promising activity against Staphylococcus aureus .
Mode of Action
It is known to interact with its bacterial targets, leading to their elimination .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, leading to the inhibition of bacterial growth .
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for similar compounds .
Result of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide exhibits bactericidal activity, eliminating Staphylococcus aureus strains after 24-hour exposure .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQWVAKSMIWJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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